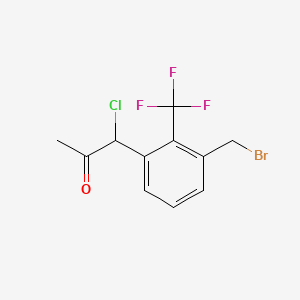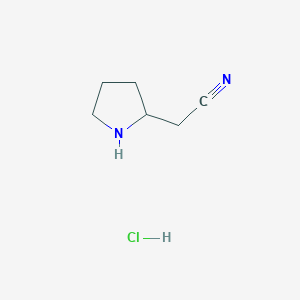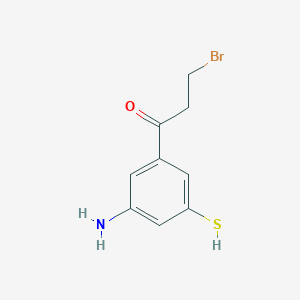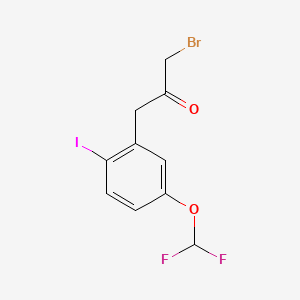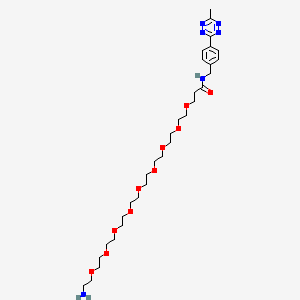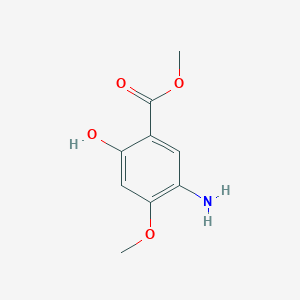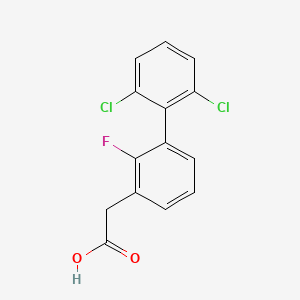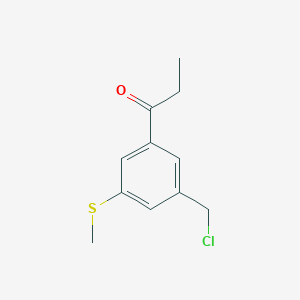![molecular formula C38H47ClN3O4+ B14052023 (2,5-Dioxopyrrolidin-1-yl) 8-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;hydrochloride](/img/structure/B14052023.png)
(2,5-Dioxopyrrolidin-1-yl) 8-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanine5 NHS ester is a reactive dye used for labeling amino groups in peptides, proteins, and oligonucleotides. This compound is an analog of Cy5® NHS ester and has become popular in life science research and diagnostics due to its intense color and emission maximum in the red region, which is highly sensitive to many CCD detectors .
Vorbereitungsmethoden
Cyanine5 NHS ester is synthesized through the reaction of Cyanine5 dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under anhydrous conditions to prevent hydrolysis . Industrial production methods involve similar synthetic routes but are scaled up and optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Cyanine5 NHS ester primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester group reacts with the amino groups to form stable amide bonds, which is the basis for its use in labeling biomolecules . Common reagents used in these reactions include DMF or DMSO as solvents, and the reactions are typically carried out at a pH of 8.3-8.5 to optimize the yield . The major product formed from these reactions is the labeled biomolecule with the Cyanine5 dye attached.
Wissenschaftliche Forschungsanwendungen
Cyanine5 NHS ester is widely used in various scientific research applications:
Chemistry: It is used for labeling small molecules and studying their interactions.
Wirkmechanismus
The mechanism of action of Cyanine5 NHS ester involves the formation of a covalent bond between the NHS ester group and the primary amine group of the target molecule. This reaction results in the formation of a stable amide bond, effectively labeling the target molecule with the Cyanine5 dye. The labeled molecule can then be detected through its fluorescence properties, with excitation and emission maxima at 646 nm and 662 nm, respectively .
Vergleich Mit ähnlichen Verbindungen
Cyanine5 NHS ester is similar to other NHS esters used for labeling, such as:
Sulfo-Cyanine5 NHS ester: This compound is water-soluble and does not require organic co-solvents, making it suitable for labeling sensitive proteins.
Cy5® NHS ester: An analog of Cyanine5 NHS ester, it has similar fluorescent properties and is used interchangeably in many applications.
DyLight 649 NHS ester: Another red-emitting dye used for labeling biomolecules, with comparable properties to Cyanine5 NHS ester.
Cyanine5 NHS ester is unique due to its intense color and high sensitivity, making it ideal for applications requiring precise and sensitive detection of labeled biomolecules.
Eigenschaften
Molekularformel |
C38H47ClN3O4+ |
|---|---|
Molekulargewicht |
645.2 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 8-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;hydrochloride |
InChI |
InChI=1S/C38H46N3O4.ClH/c1-37(2)28-18-13-15-20-30(28)39(5)32(37)22-10-9-11-23-33-38(3,4)29-19-14-16-21-31(29)40(33)27-17-8-6-7-12-24-36(44)45-41-34(42)25-26-35(41)43;/h9-11,13-16,18-23H,6-8,12,17,24-27H2,1-5H3;1H/q+1; |
InChI-Schlüssel |
DOOTYHJFDNJMLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


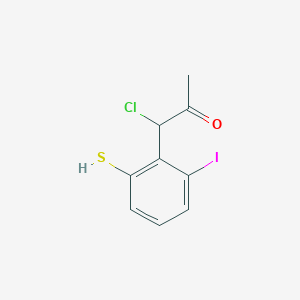
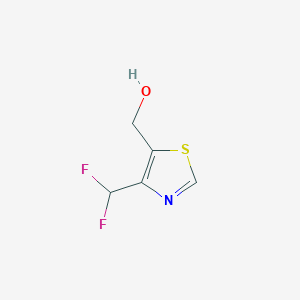

![Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate](/img/structure/B14051952.png)
![7-Phenyl-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B14051959.png)
